molecular formula C12H18N2O B13220632 1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane

1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B13220632
M. Wt: 206.28 g/mol
InChI Key: ILQFMNNUEFBXSY-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[35]nonane is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves the reaction of a pyrrole derivative with a spirocyclic precursor. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of alkylated pyrrole derivatives.

Scientific Research Applications

1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane
  • 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane

Uniqueness

1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane is unique due to the presence of an oxygen atom in its spirocyclic structure, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(1-methylpyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C12H18N2O/c1-14-5-2-10(8-14)11-12(9-13-11)3-6-15-7-4-12/h2,5,8,11,13H,3-4,6-7,9H2,1H3

InChI Key

ILQFMNNUEFBXSY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1)C2C3(CCOCC3)CN2

Origin of Product

United States

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